![molecular formula C14H11NO4 B1420284 3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid CAS No. 1097140-95-8](/img/structure/B1420284.png)

3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid

Descripción general

Descripción

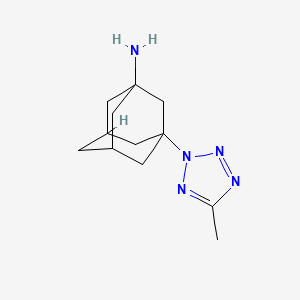

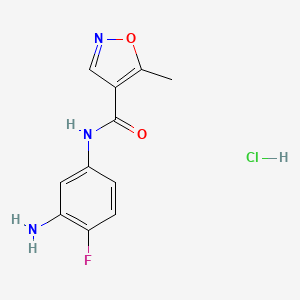

Molecular Structure Analysis

The molecular structure of “3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid” can be inferred from its name. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a furan ring, which is a five-membered ring containing four carbon atoms and one oxygen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a relatively high molecular weight and may exhibit specific optical and electronic properties due to the presence of the conjugated system of rings .

Aplicaciones Científicas De Investigación

Antiviral Applications

Indole derivatives have been studied for their antiviral properties. Compounds similar to our subject molecule have shown inhibitory activity against influenza A and other viruses . The structure of the indole nucleus allows it to bind with high affinity to multiple receptors, making it a valuable scaffold for developing new antiviral agents.

Anti-inflammatory and Anticancer Activities

The indole core is present in compounds that exhibit anti-inflammatory and anticancer activities. Research has indicated that modifications of the indole structure can lead to derivatives that are effective in treating inflammation and inhibiting cancer cell growth .

Agricultural Applications

In agriculture, indole derivatives like indole-3-acetic acid, a plant hormone, play a crucial role. They are involved in the regulation of plant growth and development. The structural similarity suggests that our compound could have potential uses in enhancing crop yields or as a part of synthetic plant growth regulators .

Antimicrobial and Antitubercular Effects

Indole-based compounds have been reported to possess antimicrobial and antitubercular properties. This makes them candidates for the development of new treatments against bacterial infections and tuberculosis .

Antidiabetic and Antimalarial Potential

The indole scaffold is also associated with antidiabetic and antimalarial activities. Derivatives have been synthesized and tested for their ability to treat diabetes and malaria, two significant global health concerns .

Biotechnological Research

In biotechnology, indole derivatives are used in enzyme inhibition studies and as molecular probes to understand biological processes. They can also be part of biosensors or used in drug discovery platforms to identify new therapeutic molecules .

Environmental Science

Indole compounds can be used in environmental science for the development of biosensors to detect pollutants or as part of systems designed to mitigate environmental damage. Their reactivity and ability to form stable complexes with metals can be harnessed for environmental remediation .

Materials Science

In materials science, the indole structure can contribute to the development of novel materials with specific optical or electronic properties. They may be used in creating organic semiconductors, photovoltaic materials, or as part of organic light-emitting diodes (OLEDs) .

Mecanismo De Acción

Target of Action

The compound “3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development .

Mode of Action

Indole derivatives interact with their targets, leading to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

The result of the compound’s action can vary depending on its biological activity. For instance, some indole derivatives have shown inhibitory activity against influenza A

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-12-7-9-3-1-2-4-11(9)15(12)8-10-5-6-19-13(10)14(17)18/h1-6H,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWVIUIGYGGTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)CC3=C(OC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)

![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)

![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)

![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)

![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)